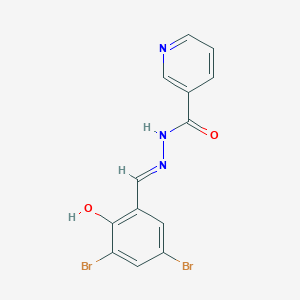
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
Overview
Description
“(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide” is a chemical compound that has been studied in the context of its complex with nickel (II). This compound is a Schiff-base ligand .
Synthesis Analysis
The compound has been synthesized and characterized in the context of a mononuclear nickel (II) complex. The synthesis process involved the use of IR, UV-Vis, elemental analysis, and X-ray crystal structure analysis .Molecular Structure Analysis
In the nickel (II) complex, “(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide” acts as an anionic tridentate ligand. The nickel atom is hexacoordinated with two oxygen atoms from the keto group, two oxygen atoms from the hydroxy group, and two nitrogen atoms from the amide. The two nitrogen atoms occupy the axial positions, forming a distorted octahedral coordination sphere .Scientific Research Applications
Selective Sensing of Zinc Ions
A novel optically active nicotinohydrazide derivative was synthesized, showcasing a highly selective response for Zn2+ ions, employing chromogenic and fluorogenic techniques. This compound demonstrated significant fluorescence enhancement upon interaction with Zn2+ due to the chelation-enhanced fluorescence (CHEF) effect, with a detection limit as low as 4.35 nM. Its negligible toxicity towards live cells allowed its successful application in monitoring Zn2+ ions within live A549 cells, highlighting its potential in bioimaging applications in cancer research (Patil et al., 2018).
Antimicrobial Activities
Nicotinohydrazide derivatives, including compounds with modifications such as bromo and chloro substituents, were synthesized and characterized. These compounds exhibited interesting antibacterial properties, indicating their potential as antibacterial agents. Their molecular structures, confirmed through spectroscopic methods and single crystal X-ray determination, revealed E configurations for the azomethine groups, contributing to their bioactive properties (Zhu, 2020).
Antibacterial Activity of Dioxomolybdenum(VI) Complexes
Dioxomolybdenum(VI) complexes derived from tridentate hydrazone ligands, including a compound with N'-(3,5-dibromo-2-hydroxybenzylidene)nicotinohydrazide, were synthesized and characterized. These complexes, coordinated through phenolate oxygen, imine nitrogen, and enolic oxygen atoms, showed effective antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these complexes highlights their potential in developing new antimicrobial agents (Xue et al., 2016).
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMOQAFMPSKRU-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
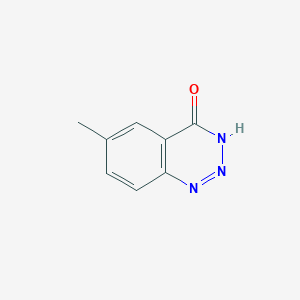
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)

![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
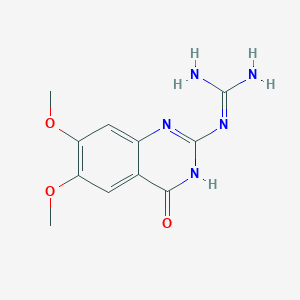
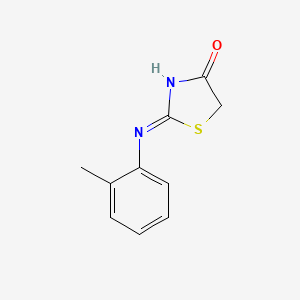
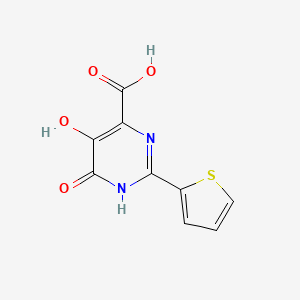
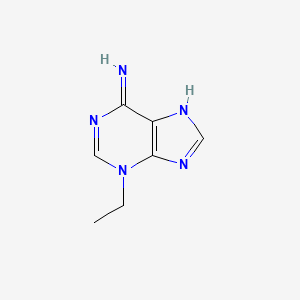
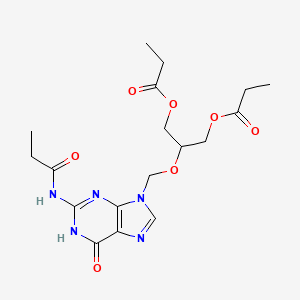
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
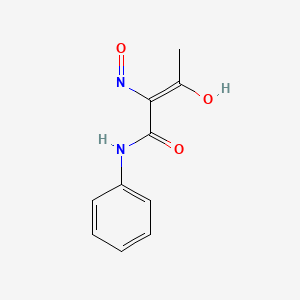
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)